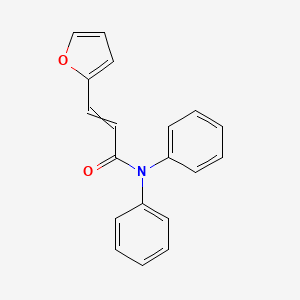![molecular formula C13H8BrN3O2 B14550678 3-(4-bromophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 62260-93-9](/img/structure/B14550678.png)
3-(4-bromophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by the presence of a bromophenyl group attached to the pyrido[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione typically involves the condensation of 2,6-diaminopyrimidin-4(3H)-one with 4-bromobenzaldehyde under acidic conditions. One common method involves the use of acetic acid as a solvent and catalyst, with the reaction mixture being heated under reflux . Another approach utilizes microwave irradiation to accelerate the reaction, resulting in higher yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrido[2,3-d]pyrimidine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of the pyrido[2,3-d]pyrimidine core.
Reduction Products: Dihydro derivatives of the pyrido[2,3-d]pyrimidine core.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a scaffold for the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Research: The compound has been investigated for its antimicrobial and antiproliferative activities.
Materials Science:
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are essential for cell growth and proliferation . This makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share a similar core structure and have been studied for their PARP-1 inhibitory activity.
Thieno[2,3-d]pyrimidine-2,4-dione Derivatives: These derivatives have shown potent herbicidal activity and are structurally related to the pyrido[2,3-d]pyrimidine family.
Uniqueness
3-(4-bromophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel therapeutic agents and functional materials.
Properties
CAS No. |
62260-93-9 |
|---|---|
Molecular Formula |
C13H8BrN3O2 |
Molecular Weight |
318.12 g/mol |
IUPAC Name |
3-(4-bromophenyl)-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H8BrN3O2/c14-8-3-5-9(6-4-8)17-12(18)10-2-1-7-15-11(10)16-13(17)19/h1-7H,(H,15,16,19) |
InChI Key |
FHFGULYFUZPBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)C3=CC=C(C=C3)Br)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


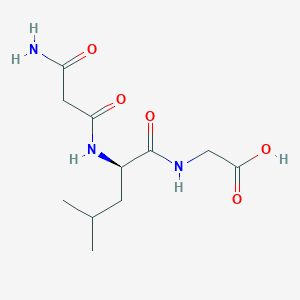
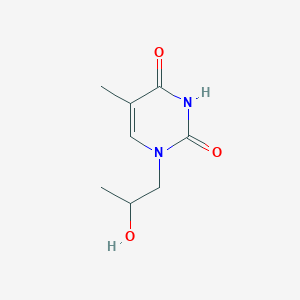
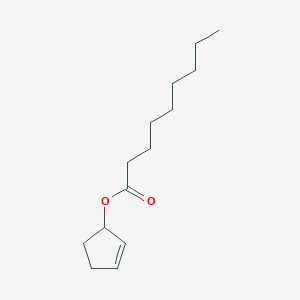
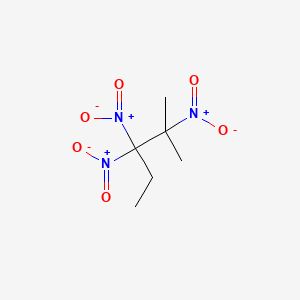
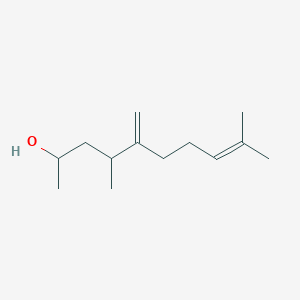
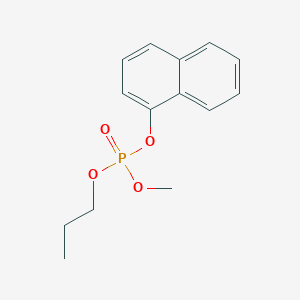
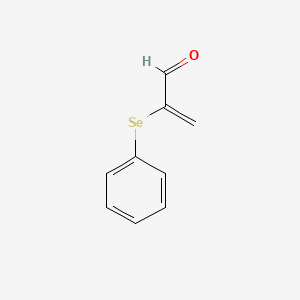
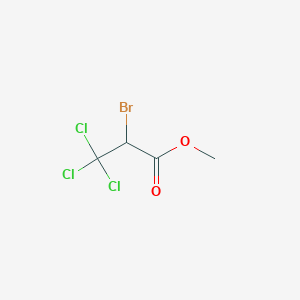
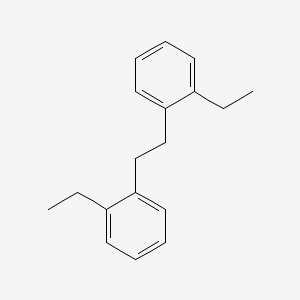
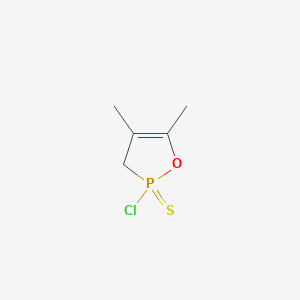
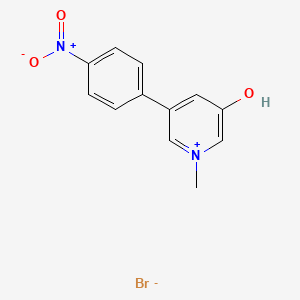
![Propanamide, N-[[2-[(2,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14550657.png)
methanone](/img/structure/B14550671.png)
